N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

Prolylcarboxypeptidase PrCP IC50

CAS 477485-66-8 is a benzimidazole-pyrrolidinyl amide with proven class-level PrCP inhibition. This scaffold is essential for SAR studies; however, potency across analogs varies widely (IC50 from low nM to inactive). Uncharacterized batches risk target engagement failure—request batch-specific potency data or validate in-house against reference Compound 9b (IC50 = 0.53 nM). Use as a starting point for novel analog synthesis or as a structurally-matched negative control after confirming PrCP inactivity.

Molecular Formula C24H18N4O3
Molecular Weight 410.433
CAS No. 477485-66-8
Cat. No. B2827013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
CAS477485-66-8
Molecular FormulaC24H18N4O3
Molecular Weight410.433
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H18N4O3/c29-21-12-13-22(30)28(21)18-5-3-4-16(14-18)24(31)25-17-10-8-15(9-11-17)23-26-19-6-1-2-7-20(19)27-23/h1-11,14H,12-13H2,(H,25,31)(H,26,27)
InChIKeyCYQXTOLGRVVWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide (477485-66-8)


N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide (CAS 477485-66-8) is a synthetic benzimidazole-pyrrolidinyl amide [1]. The compound is primarily documented as a member of a series of prolylcarboxypeptidase (PrCP) inhibitors, a serine carboxypeptidase linked to body weight regulation and inflammation [2]. Structurally, it combines a benzimidazole core, a phenyl linker, and a 2,5-dioxopyrrolidin-1-yl benzamide motif. Its exact molecular formula is C24H18N4O3 (MW 410.43 g/mol) [1]. While the chemical class has been explored for PrCP inhibition leading to in vivo proof-of-concept, the quantitative pharmacological baseline for this specific compound remains largely undefined in the peer-reviewed public domain, limiting direct procurement decision-making based on potency alone [2].

Procurement Risks of Substituting N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide with Unqualified Analogs


For PrCP-targeted chemical biology, simple generic substitution is not viable due to the steep structure-activity relationship (SAR) within this chemotype. The class-leading compound 9b, a close structural analog, achieved an IC50 of 0.53 nM [1]. However, other analogs within the same benzimidazole pyrrolidinyl amide series displayed widely varying IC50 values, with some falling into the low nanomolar range and others significantly less potent [2]. Without batch-specific quantitative data for CAS 477485-66-8 relative to the defined reference standard (Compound 9b), any substitution with an uncharacterized benzimidazole derivative carries a high risk of losing target engagement and invalidating comparative pharmacological findings [1].

Quantitative Differentiation Evidence for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide (CAS 477485-66-8)


PrCP Inhibitory Potency Relative to Class-Leading Compound 9b

The target compound belongs to the benzimidazole pyrrolidinyl amide series identified as PrCP inhibitors [1]. The most thoroughly characterized analog in this series, Compound 9b, exhibits an IC50 of 0.53 nM against human PrCP [2]. While the exact IC50 of CAS 477485-66-8 has not been reported in a head-to-head assay, its presence within this defined chemical series implies comparable inhibitory potential on the same target. A direct procurement or screening choice between these entities should therefore be predicated on confirmation of equipotency under identical assay conditions.

Prolylcarboxypeptidase PrCP IC50

Ex Vivo Target Engagement Benchmark in Diet-Induced Obese Mouse Model

In the eDIO (diet-induced obese) mouse model, Compound 9b from this benzimidazole series demonstrated modest ex vivo target engagement in plasma, providing a pharmacodynamic benchmark for the class [1]. No published data confirm whether CAS 477485-66-8 achieves similar ex vivo PrCP engagement. This gap represents a critical procurement consideration; any compound used for in vivo PrCP studies must be validated against this established class benchmark to ensure translational relevance.

PrCP ex vivo target engagement obesity

In Vivo Efficacy: Weight Loss and Food Intake in eDIO Mice

Compound 9b was evaluated in vivo for its effects on weight loss and food intake in an eDIO mouse model, with results showing a relevant physiological effect [1]. In contrast, there are no publicly available in vivo efficacy data for CAS 477485-66-8. This discrepancy is a key differentiator for scientists planning metabolic studies. Procuring CAS 477485-66-8 instead of Compound 9b without prior in vivo validation would introduce significant uncertainty regarding its ability to replicate the published class-level in vivo outcomes.

PrCP in vivo efficacy weight loss

Chemical Identity and Purity Profile from Authoritative Database

The unambiguous chemical identity of CAS 477485-66-8 is defined by its manual annotation in the ChEBI database (CHEBI:113093) [1]. This entry provides a validated molecular structure, formula (C24H18N4O3), and monoisotopic mass (410.426), which are essential for procurement quality control. While no specific purity or analytical batch data are provided, this authoritative structural definition distinguishes it from ambiguous or mislabeled analogs from non-curated sources.

Chemical structure ChEBI quality control

Scientifically Justified Application Scenarios for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide


Method Development for PrCP Activity Assays When Reference Standard Is Unavailable

Given the class-level evidence for PrCP inhibition, CAS 477485-66-8 can serve as a surrogate substrate or inhibitor for developing and validating biochemical PrCP activity assays (e.g., luminescence-based cAMP reduction assays) [1], provided its potency is first confirmed in-house against the published reference Compound 9b (IC50 = 0.53 nM) [2].

Structure-Activity Relationship (SAR) Expansion for Next-Generation PrCP Ligands

The benzimidazole-pyrrolidinyl scaffold of CAS 477485-66-8 represents a core template for SAR studies. Researchers can purchase this compound as a starting point to synthesize novel analogs, aiming to match or exceed the ex vivo target engagement and in vivo efficacy benchmarks set by Compound 9b in eDIO mice [1].

Negative Control or Inactive Comparator for In Vivo Metabolic Studies

If in-house testing reveals that CAS 477485-66-8 lacks significant ex vivo PrCP engagement despite structural similarity to Compound 9b, it could be employed as a structurally-matched negative control in eDIO mouse models. This would allow researchers to attribute observed metabolic effects (weight loss, food intake changes) specifically to PrCP inhibition rather than off-target effects of the chemical scaffold [1].

Chemical Probe for Studying the Role of PrCP in Inflammation

PrCP (angiotensinase C) is implicated in angiotensin metabolism and inflammation [1]. CAS 477485-66-8, as a benzimidazole pyrrolidinyl amide, can be used in cellular models of inflammation to interrogate the role of PrCP, if its inhibitory profile is validated relative to the known class effects [1].

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